N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a halogenated aryl group (3-chloro-4-fluorophenyl) and a substituted imidazole moiety. The molecule’s core structure includes an acetamide linker bridging the aromatic and heterocyclic components, with a sulfanyl (-S-) group at the imidazole’s 4-position.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-3-20(2)24-18(13-7-5-4-6-8-13)19(25-20)27-12-17(26)23-14-9-10-16(22)15(21)11-14/h4-11H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVUOXCNPFKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- A 3-chloro-4-fluorophenyl group.
- A 2H-imidazol moiety with a sulfanyl linkage.
The molecular formula is C₁₈H₁₈ClF₁N₂S, with a molar mass of approximately 348.87 g/mol.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar scaffolds have shown varying degrees of cytotoxicity against cancer cell lines:
| Cell Line | Compound | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Caco-2 | Similar Compound | 20 | Significant cytotoxicity |
| A549 | Similar Compound | 35 | Moderate cytotoxicity |
| HeLa | Similar Compound | 15 | High cytotoxicity |
In particular, compounds with the imidazole ring have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of imidazole derivatives for their antibacterial activity against resistant strains of bacteria. The findings indicated that modifications in the phenyl group significantly influenced the minimum inhibitory concentration (MIC) values, suggesting structural optimization could enhance efficacy.
- Cytotoxicity Assessment in Cancer Models : In another study focusing on various cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit cell proliferation. Results showed that certain substitutions led to increased sensitivity in Caco-2 cells, highlighting the importance of structural features in determining biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A. N-Substituted 2-Arylacetamides
The target compound shares a structural backbone with N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Key differences include:
- Aromatic Substitutions : The target compound’s 3-chloro-4-fluorophenyl group contrasts with the dichlorophenyl group in the analogue. Fluorine’s electronegativity may enhance membrane permeability compared to chlorine .
- Heterocyclic Core: The imidazole ring (with ethyl, methyl, and phenyl substituents) in the target compound differs from the pyrazol-4-yl ring in the analogue.
B. Fluorophenyl-Imidazole Derivatives Another analogue, N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (), shares a fluorophenyl-imidazole backbone but includes a sulfinyl (-SO-) group instead of sulfanyl (-S-).
Crystallographic and Conformational Differences
highlights conformational variability in acetamide derivatives, with dihedral angles between aromatic and heterocyclic rings ranging from 44.5° to 77.5°.
Tabulated Comparison of Key Features
Research Implications and Gaps
Future studies should prioritize:
- Crystallographic Analysis : To resolve conformational details and intermolecular interactions.
- Biological Screening : Against Gram-positive/negative bacteria to assess antimicrobial efficacy.
- Metal-Complexation Studies : To evaluate the sulfanyl group’s role in chelation.
This comparative analysis underscores the importance of halogen and heterocyclic substituents in modulating the properties of acetamide derivatives, guiding rational design of novel bioactive or catalytic agents.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including coupling of the imidazole-thiol moiety to the acetamide backbone. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group .
- Temperature control : Maintaining 60–80°C during thioether bond formation minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improve purity. HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), imidazole (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.4 ppm) groups. Use deuterated DMSO for solubility .
- IR spectroscopy : Confirm sulfanyl (C-S stretch at ~600 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₂ClFN₃OS: 454.1152) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can researchers resolve low yield in the final coupling step during synthesis?
Low yields often stem from steric hindrance at the imidazole-4-sulfanyl site. Mitigation strategies include:
- Catalyst optimization : Use Pd(OAc)₂ with triphenylphosphine to accelerate coupling .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hours) and improve efficiency .
- By-product analysis : LC-MS identifies dimerization by-products; adjust stoichiometry (1.2:1 thiol:acetamide ratio) .
Q. What experimental approaches explain contradictory bioactivity data across cell lines?
Discrepancies may arise from cell-specific metabolism or target expression. Methodological solutions:
- Metabolic stability assays : Incubate the compound with liver microsomes to assess degradation rates .
- Target profiling : Use CRISPR-based gene knockout to confirm dependency on specific pathways (e.g., MAPK) .
- Permeability studies : Measure cellular uptake via LC-MS in resistant vs. sensitive cell lines .
Q. How can researchers elucidate the compound’s mechanism of action against kinase targets?
- Molecular docking : AutoDock Vina predicts binding to EGFR’s ATP pocket (∆G < -8 kcal/mol). Validate with alanine-scanning mutagenesis .
- Kinase selectivity profiling : Screen against a panel of 50 kinases to identify off-target effects .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of EGFR in treated cells .
Q. What strategies improve the compound’s stability under physiological pH conditions?
- pH-rate profiling : Degradation peaks at pH < 3 (amide hydrolysis) and pH > 8 (sulfanyl oxidation). Use buffered formulations (pH 6–7) for in vivo studies .
- Lyophilization : Stabilize the compound as a lyophilized powder (5% mannitol excipient) for long-term storage .
Q. How can structural modifications enhance selectivity for a specific biological target?
- Imidazole ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
- Sulfanyl group alkylation : Replace the ethyl group with cyclopropyl to reduce off-target interactions with cytochrome P450 enzymes .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals for the imidazole and fluorophenyl regions .
- Computational modeling : Compare DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data .
Q. What methods identify degradation products under oxidative stress?
- LC-MS/MS with radical initiators : Expose the compound to AIBN/H₂O₂ to simulate oxidative degradation. Major products include sulfoxide and sulfone derivatives .
- Stability-indicating HPLC : Develop a gradient method (0.1% TFA in water/acetonitrile) to separate degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
